molecular formula C6H9ClN4 B1607345 6-Chloro-n4-ethylpyrimidine-2,4-diamine CAS No. 6316-09-2

6-Chloro-n4-ethylpyrimidine-2,4-diamine

Cat. No. B1607345
Key on ui cas rn: 6316-09-2
M. Wt: 172.61 g/mol
InChI Key: BVMACTVHXCMJBD-UHFFFAOYSA-N
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Patent
US05772990

Procedure details

10 g of 2-amino-4,6-dichloropyrimidine are suspended in 100 ml of ethanol. 20.8 g of ethylamine are added as 33% solution in water. The reaction mixture is refluxed for 2 hours and is then evaporated to dryness. The precipitate obtained is taken up in 100 ml of water. After 1 hour's stirring, the mixture is filtered on sintered glass. The precipitate is recrystallized from 25 ml of acetonitrile. 8.10 g of 2-amino-4-ethylamino-6-chloropyrimidine are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH2:10]([NH2:12])[CH3:11]>C(O)C.O>[NH2:1][C:2]1[N:3]=[C:4]([NH:12][CH2:10][CH3:11])[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
C(C)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 1 hour's stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
the mixture is filtered on sintered glass
CUSTOM
Type
CUSTOM
Details
The precipitate is recrystallized from 25 ml of acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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